

Discovery and history of 4-Chloro-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzaldehyde

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An In-Depth Technical Guide to **4-Chloro-3-hydroxybenzaldehyde**: Synthesis, Properties, and Applications

Introduction

4-Chloro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique arrangement of chloro, hydroxyl, and formyl functional groups on a benzene ring makes it a versatile intermediate for the preparation of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, historical synthesis methodologies, and modern applications, particularly within the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations essential for researchers and drug development professionals.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of any scientific investigation. **4-Chloro-3-hydroxybenzaldehyde** is systematically known by its IUPAC name and is registered under a unique CAS number for unambiguous identification in databases and literature.

Systematic Identifiers:

- IUPAC Name: **4-chloro-3-hydroxybenzaldehyde**[\[1\]](#)

- CAS Number: 56962-12-0[1][2]
- Molecular Formula: C₇H₅ClO₂[1][2]
- Synonyms: 3-Hydroxy-4-chlorobenzaldehyde[2]

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data below has been aggregated from established chemical databases.

Table 1: Physicochemical Properties of **4-Chloro-3-hydroxybenzaldehyde**

Property	Value	Source
Molecular Weight	156.56 g/mol	[1][2]
Appearance	Colorless to off-white or slight yellow solid	[2]
Boiling Point	251.3 ± 20.0 °C at 760 mmHg	[2]
Density	1.4 ± 0.1 g/cm ³	[2]
Flash Point	105.8 ± 21.8 °C	[2]
LogP (Octanol/Water)	1.858	[2]
SMILES	<chem>C1=CC(=C(C=C1C=O)O)Cl</chem>	[1]
InChIKey	UJAFGNAOINNEKQ-UHFFFAOYSA-N	[1]

Historical Context and Synthesis Methodologies

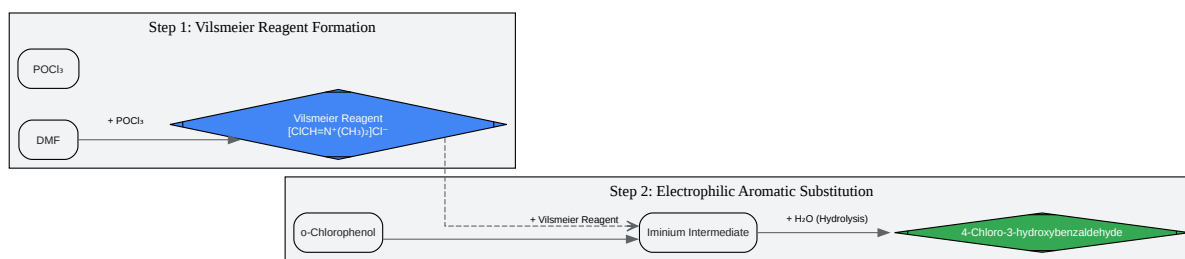
The synthesis of substituted hydroxybenzaldehydes is deeply rooted in the history of organic chemistry, with several "named reactions" providing the foundational pathways. While a singular discovery event for **4-chloro-3-hydroxybenzaldehyde** is not prominently documented, its synthesis relies on well-established formylation reactions applied to substituted phenols. The two most relevant methods are the Vilsmeier-Haack and Reimer-Tiemann reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3] Discovered by Anton Vilsmeier and Albrecht Haack, the reaction utilizes a phosphorus oxychloride (POCl_3) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the "Vilsmeier reagent".[4][5] This electrophile then attacks the activated aromatic ring.

Causality and Mechanism: The starting material for synthesizing **4-chloro-3-hydroxybenzaldehyde** via this route is o-chlorophenol. The hydroxyl group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Since the ortho position is already occupied by the chloro group, the incoming electrophile is directed to the para position, yielding the desired product. The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts reactions, making it highly effective for activated substrates like phenols.[4]

Diagram: Vilsmeier-Haack Reaction Mechanism



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Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis from o-Chlorophenol[6]

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent in situ.
- **Substrate Addition:** Dissolve o-chlorophenol in a suitable solvent and add it slowly to the freshly prepared Vilsmeier reagent.
- **Reaction:** Heat the mixture under reflux for a specified time (e.g., 30 minutes) to drive the formylation.[6] The reaction temperature depends on the substrate's reactivity and can range from 0°C to 80°C . [3]
- **Work-up:** Cool the reaction mixture and pour it onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde.
- **Purification:** Neutralize the solution with a base (e.g., sodium hydroxide solution). The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified using column chromatography.

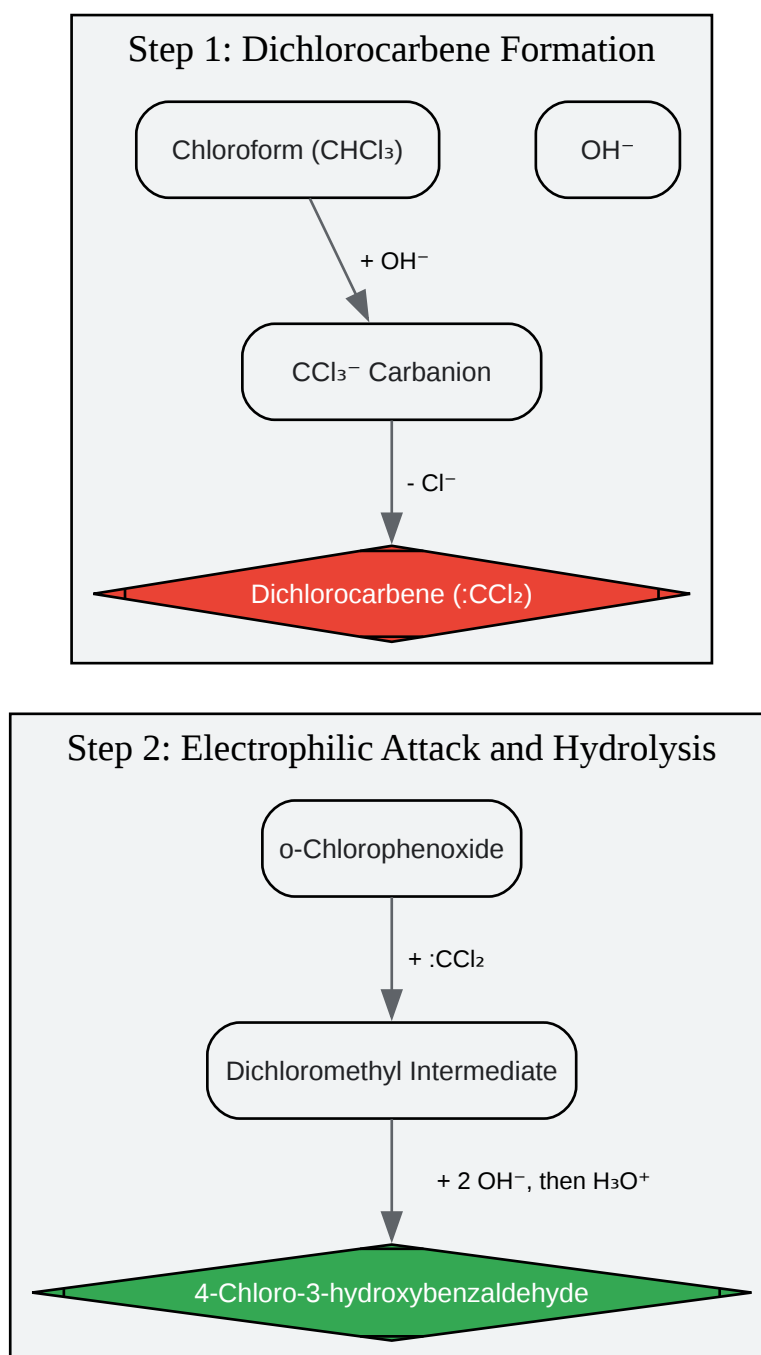
Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is another classic method for the ortho-formylation of phenols.[7][8][9] It involves reacting a phenol with chloroform (CHCl_3) in the presence of a strong base.[9]

Causality and Mechanism: The reaction's key reactive species is dichlorocarbene ($:\text{CCl}_2$), which is generated from the deprotonation of chloroform by the hydroxide base.[9][10] The phenoxide ion, formed from the deprotonation of the phenol, acts as the nucleophile and attacks the highly electrophilic dichlorocarbene.[9] This reaction typically favors substitution at the ortho position due to coordination between the phenoxide oxygen and the carbene. However, if both ortho positions are blocked, or in the case of certain substrates, para-substitution can occur. For o-chlorophenol, the reaction would theoretically yield **4-chloro-3-**

hydroxybenzaldehyde as one of the products, although yields and selectivity can be an issue compared to the Vilsmeier-Haack approach.

Diagram: Reimer-Tiemann Reaction Mechanism



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Caption: Mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: General Procedure

- **Phase Setup:** The reaction is typically run in a biphasic system because hydroxides are not soluble in chloroform.^[9] An aqueous solution of a strong base (e.g., NaOH) and an organic phase of chloroform containing the phenol are used. A phase-transfer catalyst can be added to improve reactant mixing.
- **Reaction:** The mixture is heated to initiate the reaction. Once started, the reaction can be highly exothermic and may require cooling to control.^[9]
- **Intermediate Formation:** The phenoxide attacks the dichlorocarbene, forming a dichloromethyl-substituted intermediate.
- **Hydrolysis:** The intermediate is hydrolyzed under the basic conditions to the aldehyde.
- **Work-up:** After the reaction is complete, the mixture is cooled and acidified. The product is then extracted with an organic solvent and purified, typically by chromatography or recrystallization.

Spectroscopic Analysis and Characterization

Unambiguous characterization of the synthesized product is critical. Standard spectroscopic techniques are employed to confirm the structure of **4-Chloro-3-hydroxybenzaldehyde**.

Table 2: Spectroscopic Data Summary (Predicted & Typical Values)

Technique	Key Features and Expected Values
^1H NMR	- Aldehyde proton (CHO) singlet around 9.8 ppm. - Phenolic proton (OH) broad singlet, position variable (e.g., 5-6 ppm). - Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring (e.g., doublets and doublet of doublets between 7.0-7.8 ppm).
^{13}C NMR	- Carbonyl carbon (C=O) signal around 190-195 ppm. - Aromatic carbons in the range of 115-160 ppm, with carbons attached to O and Cl showing distinct shifts.
IR Spectroscopy	- Strong C=O stretch for the aldehyde at $\sim 1670\text{--}1700\text{ cm}^{-1}$. - Broad O-H stretch for the phenol group around $3100\text{--}3400\text{ cm}^{-1}$. - C-H stretches for the aromatic ring around $3000\text{--}3100\text{ cm}^{-1}$. - C-Cl stretch in the fingerprint region ($\sim 600\text{--}800\text{ cm}^{-1}$).
Mass Spectrometry	- Molecular ion peak $[\text{M}]^+$ at $m/z \approx 156$. - Isotopic pattern characteristic of one chlorine atom ($[\text{M}+2]^+$ peak is about one-third the intensity of the $[\text{M}]^+$ peak).

Note: Specific chemical shifts and absorption frequencies can vary based on the solvent and instrument used.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry. The presence of hydroxyl, chloro, and aldehyde groups in **4-Chloro-3-hydroxybenzaldehyde** provides multiple reaction sites for building more complex molecules.

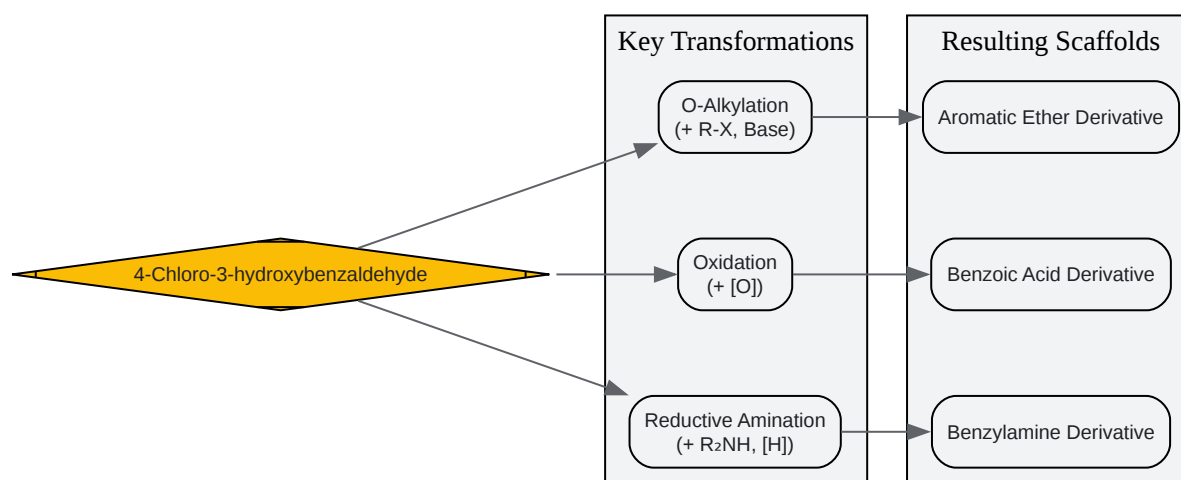
Role as a Synthetic Intermediate:

- **Pharmaceutical Building Block:** The aldehyde group can undergo reactions like reductive amination to install amine functionalities, Wittig reactions to form alkenes, or oxidation to

form a carboxylic acid. The phenolic hydroxyl group can be alkylated or acylated. These transformations are fundamental in constructing drug candidates. Halogenated aromatic compounds are prevalent in pharmaceuticals, where the halogen can improve properties like metabolic stability or binding affinity.[11]

- **Precursor to Heterocycles:** It serves as a precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.[12]
- **Analog Synthesis:** In drug discovery programs, this molecule can be used to synthesize analogs of lead compounds, allowing for the systematic exploration of structure-activity relationships (SAR). For example, it could be used in the synthesis of chalcones, a class of compounds known for their diverse biological activities.

Diagram: Synthetic Utility Workflow



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Caption: Key synthetic transformations of the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Chloro-3-hydroxybenzaldehyde** presents several hazards.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H318: Causes serious eye damage.[1]
 - H335: May cause respiratory irritation.[1]

Handling Precautions:

- Work in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion

4-Chloro-3-hydroxybenzaldehyde is a valuable and versatile chemical intermediate whose synthesis is grounded in classic organic reactions. Its utility in the construction of complex molecules makes it an important tool for scientists in drug discovery and materials science. A thorough understanding of its synthesis, from the mechanistic principles of the Vilsmeier-Haack and Reimer-Tiemann reactions to the practicalities of experimental protocols, is essential for its effective application. Coupled with rigorous spectroscopic characterization and adherence to safety protocols, researchers can confidently leverage this compound to advance their scientific objectives.

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